2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine is a compound belonging to the class of phenethylamines, which are characterized by a phenyl ring attached to an ethylamine structure. This compound features a 3,5-dimethyl-1H-pyrazole moiety, which contributes to its biological activity and potential applications in medicinal chemistry. The molecular formula for this compound is C13H16N2, indicating it contains carbon, hydrogen, and nitrogen atoms.
The synthesis and evaluation of compounds like 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine have been explored in various studies focusing on their biological properties and potential therapeutic uses. Research articles have documented methods for synthesizing derivatives of pyrazoles and their corresponding biological evaluations, particularly in the context of anticancer agents and other pharmacological activities .
This compound can be classified under several categories:
The synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine typically involves multi-step reactions that may include the formation of the pyrazole ring followed by coupling with the phenyl group. Common methods include:
For example, one synthesis route might involve:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
In laboratory settings, the reactivity of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine can be tested against various electrophiles to explore its potential as a building block for more complex molecules .
The mechanism of action for compounds like 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine often involves interactions with biological targets such as enzymes or receptors. The pyrazole moiety may influence binding affinity and specificity.
Research indicates that pyrazole derivatives can exhibit significant biological activities, including anti-inflammatory and anticancer effects. This is often attributed to their ability to modulate signaling pathways within cells .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine has potential applications in:
Studies have shown that derivatives of this compound may possess significant cytotoxic effects against cancer cell lines, making them candidates for further pharmacological development .
2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine (CAS: 956704-66-8) is a structurally distinct small molecule characterized by a phenyl-ethanamine backbone substituted at the para position with a 3,5-dimethylpyrazole heterocycle. Its molecular formula is C13H17N3, yielding a molecular weight of 215.30 g/mol. The systematic IUPAC name precisely describes the connectivity: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine. The SMILES notation (NCCC1=CC=C(N2N=C(C)C=C2C)C=C1) encodes the atomic connections where the pyrazole nitrogen (N2) bonds directly to the phenyl ring, with methyl groups at positions 3 and 5 of the pyrazole moiety. A hydrochloride salt derivative exists (CAS: 1354960-36-3), where the amine group is protonated, increasing molecular weight to 288.22 g/mol [1] [9].
Toggle Nomenclature Details
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |
CAS Registry Number | 956704-66-8 (freebase); 1354960-36-3 (dihydrochloride) |
Molecular Formula | C13H17N3 (freebase); C13H19Cl2N3 (dihydrochloride) |
Molecular Weight | 215.30 g/mol (freebase); 288.22 g/mol (dihydrochloride) |
SMILES Notation | NCCC1=CC=C(N2N=C(C)C=C2C)C=C1 |
Structure | ![]() |
The 3,5-dimethylpyrazole unit in this compound represents a privileged scaffold in drug discovery due to its robust hydrogen bonding capacity, metabolic stability, and π-π stacking ability. Pyrazole rings serve as bioisosteres for amide bonds and other heterocycles, enabling optimization of pharmacokinetic properties. The dimethyl substitution at the 3- and 5-positions enhances lipophilicity and sterically shields the ring from oxidative metabolism, extending biological half-lives. Clinically significant pyrazole-containing drugs include the anticancer agent crizotinib (protein kinase inhibitor) and the anti-inflammatory celecoxib (COX-2 inhibitor), demonstrating the therapeutic relevance of this heterocycle [3].
Structure-activity relationship (SAR) studies indicate that pyrazole N1-aryl substitutions (as in this compound) enhance target binding affinity in multiple therapeutic contexts. The ethylamine linker provides conformational flexibility and enables secondary functionalization, commonly exploited through amidation or Schiff base formation to develop prodrugs or enhance bioavailability. Molecular hybridization strategies frequently incorporate such pyrazole-arylethylamine architectures to generate compounds with dual mechanisms of action, particularly in anticancer and antimicrobial domains. Recent research demonstrates that derivatives with this core structure exhibit cytotoxic effects against glioma (C6) and colon cancer (HCT 116) cell lines, with compound 5f showing significant activity (IC50 = 5.13 µM) against C6 cells through apoptosis induction [3] [10].
Toggle SAR Analysis of Pyrazole Derivatives
Structural Modification | Biological Consequence | Research Evidence |
---|---|---|
N1-Aryl substitution (phenyl/naphthyl) | Enhanced cytotoxic potency | 4j derivative showed 87% inhibition against A549 cells at 100µM [10] |
3,5-Dimethyl vs. unsubstituted pyrazole | Improved metabolic stability | Dimethyl derivatives resist CYP450-mediated oxidation [3] |
Ethylamine linker elongation | Reduced anticancer activity | Shorter linkers optimize spatial orientation for target binding [3] |
Oxime ether derivatization | Selective apoptosis induction | Compound 5f induced C6 cell cycle arrest [3] |
Halogenated aryl groups | Increased DNA interaction | 4-Chlorophenyl derivative exhibited DNA photocleavage [10] |
The synthetic evolution of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine reflects broader trends in heterocyclic chemistry methodology. Early routes (pre-2010) relied on stepwise approaches: (1) N-alkylation of 3,5-dimethylpyrazole with 1-(4-bromophenyl)-2-bromoethane, followed by (2) Gabriel synthesis or azide reduction to install the amine functionality. These methods suffered from moderate yields (45-65%) due to competing dialkylation and required hazardous solvents like DMF [10].
The 2010-2020 period witnessed significant optimization through solvent-free methodologies. Kumar et al. demonstrated efficient N-alkylation using potassium carbonate as base under mechanical grinding, reducing reaction times to 2-3 hours with 75-90% yields. Microwave-assisted methods further accelerated the key heterocycle-aryl coupling step to 10-20 minutes, though amine protection strategies were still necessary to prevent unwanted side reactions. The most recent advancements (2020-present) employ flow chemistry techniques for continuous production, achieving >95% conversion through precise temperature and residence time control, with integrated scavenger columns enabling direct amine deprotection [3] [10].
This compound serves primarily as a synthetic intermediate for bioactive molecules rather than a therapeutic agent itself. Its derivatization focuses on two strategic modifications: (1) Amide formation at the ethylamine terminus, generating compounds like N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-5-methylisoxazole-3-carboxamide (EVT-2548925) for immunomodulation research; and (2) Metal complexation, where the amine and pyrazole nitrogen atoms chelate transition metals as demonstrated in palladium(II) complexes used in catalytic applications [7].
Toggle Synthesis Method Evolution
Synthetic Era | Methodology | Conditions | Yield Range |
---|---|---|---|
Pre-2010 | Stepwise alkylation-Gabriel synthesis | DMF, 80°C, 24h | 45-65% |
2010-2020 | Solvent-free K2CO3-mediated coupling | Grinding, 2-3h | 75-90% |
2020-Present | Continuous flow hydrogenation | Pd/C, H2, 50°C | 85-95% |
Chemically Related Compounds
Compound Name | CAS Number | Molecular Formula |
---|---|---|
2-(4-(1H-Pyrazol-1-yl)phenyl)ethanamine | 956704-66-8 | C11H13N3 |
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride | 1354960-36-3 | C13H19Cl2N3 |
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide | 2034292-56-1 | C18H20N4O2 |
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide | 2034513-73-8 | C16H18N4O3 |
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | N/A (PubChem CID: 676764) | C10H11N3 |
cis-Dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)ethanamine-κN]palladium(II) | N/A | [PdCl2(C7H13N3)]·CH2Cl2 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: